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L-METHIONINE-N-FMOC (1-13C)

Cat. No.: B1579909
M. Wt: 372.44
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Description

Contextualizing Stable Isotope Labeling in Modern Biochemical Research

Stable isotope labeling is a foundational technique in modern chemical biology, providing a non-radioactive method to trace molecules through complex biological systems. chempep.com By replacing an atom with its heavier, non-radioactive counterpart—such as replacing carbon-12 (¹²C) with carbon-13 (¹³C)—researchers can follow the path and fate of labeled compounds. This substitution has a minimal effect on the chemical properties of the molecule but imparts a distinct mass signature that can be detected by mass spectrometry (MS) or a unique nuclear magnetic resonance (NMR) signal. frontiersin.orgnih.gov

This approach is central to metabolomics for mapping metabolic pathways, proteomics for quantifying protein expression (a technique known as SILAC or Stable Isotope Labeling by Amino acids in Cell culture), and structural biology for elucidating the three-dimensional structures of proteins and other macromolecules. chempep.com The use of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) avoids the safety and disposal concerns associated with radioactive isotopes, making them invaluable for a wide range of in vitro and in vivo studies. chempep.com

The Role of L-Methionine in Biological Systems and its Isotopic Variants

L-methionine is an essential sulfur-containing amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. ontosight.aiconsensus.app Its biological roles are multifaceted and critical:

Protein Synthesis: Methionine is one of the 20 proteinogenic amino acids and is notable for being encoded by the AUG "start" codon, initiating the translation of messenger RNA (mRNA) into protein. chemicalbook.com

Metabolic Precursor: It is a precursor to other vital sulfur-containing molecules, including the amino acid cysteine and the powerful antioxidant glutathione. wikipedia.orgpatsnap.com

Methyl Group Donor: Methionine is converted into S-adenosylmethionine (SAMe), the universal biological methyl group donor. patsnap.com SAMe is crucial for over 50 methylation reactions, which are essential for regulating gene expression (DNA methylation), protein function, and the synthesis of numerous metabolites. consensus.app

Given its central role, isotopically labeled variants of L-methionine are powerful research tools. Depending on the research question, the isotope can be placed at different positions, such as the methyl carbon, the carboxyl carbon, or throughout the molecule (uniformly labeled). fishersci.comisotope.com These labeled versions allow scientists to track methionine's incorporation into proteins and its participation in metabolic pathways with high precision. fishersci.comacs.org

Specific Academic Utility of Carboxyl-13C Labeling (1-13C) in L-Methionine Derivatives

Labeling the carboxyl carbon (the "1-carbon") of L-methionine with ¹³C offers distinct advantages for specific research applications. The carboxyl group is the site of peptide bond formation. Placing a ¹³C label at this position allows researchers to use ¹³C-NMR spectroscopy to directly monitor the progress of peptide synthesis and study the structure and dynamics at the junction of amino acid residues.

Furthermore, in metabolic studies, tracking the ¹³C label on the carboxyl group can provide insights into amino acid catabolism and turnover. fao.org The fate of the carboxyl carbon can be followed through various biochemical reactions, helping to elucidate complex metabolic networks. nih.gov This position-specific labeling provides a more detailed view than uniform labeling, as it can distinguish the metabolic fate of the carbon backbone from that of the side chain or methyl group. nih.gov

The Strategic Importance of N-Fluorenylmethyloxycarbonyl (N-FMOC) Protection in Research Applications

The N-Fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the α-amine of an amino acid. wikipedia.org Its use is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), a method for chemically synthesizing peptides in a controlled, stepwise manner. peptide.com

The strategic importance of the Fmoc group lies in its unique chemical lability. It is stable under acidic conditions but can be readily removed by a mild base, typically a piperidine (B6355638) solution. wikipedia.orgchempep.com This "orthogonal" protection strategy is highly advantageous because the protecting groups used for the reactive side chains of other amino acids (like tert-butyl or trityl groups) are typically removed by strong acid. peptide.com This allows for the selective deprotection of the N-terminus to permit the next amino acid to be coupled, while the side chains remain protected, preventing unwanted side reactions. peptide.comnih.gov

By combining the ¹³C-labeled methionine with Fmoc protection, as in L-METHIONINE-N-FMOC (1-¹³C), researchers can precisely insert an isotopic probe at a specific location within a custom-synthesized peptide. acs.org This allows for the creation of bespoke tools for NMR, mass spectrometry, and other analytical techniques to study peptide-protein interactions, enzyme mechanisms, and protein structure with atomic-level detail. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of L-Methionine and its Labeled/Protected Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
L-MethionineC₅H₁₁NO₂S149.21Essential amino acid. ontosight.ai
L-Methionine (1-¹³C)C₄¹³CH₁₁NO₂S150.20Stable isotope label at the carboxyl carbon. chemscene.com
L-METHIONINE-N-FMOCC₂₀H₂₁NO₄S371.45Amine group protected for peptide synthesis. chemicalbook.com
L-METHIONINE-N-FMOC (1-¹³C) C₁₉¹³CH₂₁NO₄S 372.44 Combines isotopic label and protecting group for specialized synthesis. eurisotop.com

Table 2: Common Stable Isotopes in Biochemical Research

IsotopeNatural Abundance (%)Application Areas
¹³C 1.11Metabolomics, Proteomics, NMR Structural Biology. nih.gov
¹⁵N 0.37Proteomics, NMR Structural Biology. chempep.com
²H (Deuterium) 0.015NMR Structural Biology, Metabolic Tracing. chempep.com
¹⁸O 0.20Proteomics, Enzymology. chempep.com

Properties

Molecular Weight

372.44

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies for L Methionine N Fmoc 1 13c

Regioselective Isotopic Incorporation Strategies at the Carboxyl Carbon (C-1)

The foundational step in synthesizing L-METHIONINE-N-FMOC (1-¹³C) is the precise and selective introduction of the ¹³C isotope at the first carbon (carboxyl) position of the methionine backbone.

Precursor Synthesis and Isotopic Enrichment for C-1 Labeling

The synthesis of L-methionine-1-¹³C begins with the selection of an appropriate ¹³C-labeled precursor. A common and efficient precursor for introducing a ¹³C label at the carboxyl position is ¹³C-labeled potassium cyanide (K¹³CN). The synthesis involves a Strecker-type reaction or variations thereof, starting with an aldehyde precursor to the methionine side chain, such as 3-(methylthio)propanal.

The general synthetic route involves the reaction of 3-(methylthio)propanal with ammonia (B1221849) and K¹³CN to form the intermediate α-aminonitrile, 2-amino-4-(methylthio)butanenitrile. The critical ¹³C atom is incorporated into the nitrile group at this stage. Subsequent hydrolysis of the ¹³C-labeled nitrile group under acidic or basic conditions yields the racemic amino acid, DL-methionine-1-¹³C, with the ¹³C label exclusively at the carboxyl carbon.

Alternative enzymatic approaches can also achieve regioselective labeling. For instance, enzymes can be used to fix ¹³CO₂ into a precursor molecule, directly incorporating the labeled carbon at the desired carboxyl position. springernature.com

Table 1: Key Precursors for C-1 Labeling of L-Methionine

PrecursorIsotopic LabelRole in Synthesis
Potassium Cyanide (K¹³CN)¹³CSource of the labeled carboxyl carbon in Strecker synthesis.
3-(Methylthio)propanalUnlabeledProvides the backbone and side chain of the methionine molecule.
¹³C-Carbon Dioxide (¹³CO₂)¹³CCan be used in enzymatic carboxylation reactions for direct C-1 labeling. springernature.com

Stereospecific Synthesis of L-Configuration Methionine

Achieving the biologically active L-configuration is a crucial step. Since chemical syntheses like the Strecker reaction typically produce a racemic mixture (a 50:50 mixture of D- and L-isomers), a resolution step or a stereospecific synthesis is required.

One common method for resolution is enzymatic resolution. This involves the use of an enzyme, such as L-aminoacylase, which selectively acts on one of the enantiomers. For example, the racemic N-acetyl-DL-methionine-1-¹³C can be subjected to L-aminoacylase. The enzyme specifically hydrolyzes the N-acetyl group from the L-isomer, yielding L-methionine-1-¹³C and unreacted N-acetyl-D-methionine-1-¹³C. ijpas.org These two compounds can then be separated based on their different chemical properties.

Alternatively, stereospecific enzymatic synthesis can be employed from the outset. This involves using enzymes like aminotransferases or amino acid dehydrogenases that can convert a keto-acid precursor, 4-methylthio-2-oxobutanoate (B1231810) (MTOB), into L-methionine in a stereospecific manner. springernature.comnih.gov When a ¹³C-labeled precursor is used in such a system, the direct product is the desired L-enantiomer, bypassing the need for a separate resolution step. springernature.com Multi-enzyme cascade reactions have been developed to produce chiral amino acids from racemic starting materials with high yields and diastereomeric excess. d-nb.info

N-FMOC Protection in the Context of Isotopic Amino Acid Synthesis

For applications in solid-phase peptide synthesis (SPPS), the amino group of the isotopically labeled L-methionine must be protected. The 9-fluorenylmethoxycarbonyl (FMOC) group is a widely used protecting group for this purpose due to its stability under acidic conditions and its easy removal under mild basic conditions.

Optimization of Protecting Group Chemistry for L-Methionine (1-¹³C)

The protection of L-methionine-1-¹³C is typically achieved by reacting it with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The reaction conditions must be carefully optimized to ensure high yields and prevent side reactions, particularly the oxidation of the sulfur atom in the methionine side chain. acs.org

The reaction is generally performed in a mixed solvent system, such as dioxane/water or acetone/water, with a base like sodium bicarbonate or sodium carbonate to maintain a pH that facilitates the reaction of the amino group while minimizing side reactions. semanticscholar.org The temperature is typically kept at or near room temperature.

Table 2: Optimized Reaction Conditions for N-FMOC Protection

ParameterConditionRationale
ReagentFmoc-OSuEasier to handle and results in fewer side reactions compared to Fmoc-Cl.
SolventDioxane/Water or Acetone/WaterEnsures solubility of both the amino acid and the FMOC reagent.
BaseSodium Bicarbonate (NaHCO₃)Maintains optimal pH for the reaction without being overly harsh.
TemperatureRoom TemperatureProvides a balance between reaction rate and prevention of side reactions.
AtmosphereInert (e.g., Nitrogen)Minimizes the risk of oxidation of the methionine sulfur atom. sigmaaldrich.com

Scale-Up Considerations for Research-Grade Production of L-METHIONINE-N-FMOC (1-¹³C)

Scaling up the synthesis from laboratory to research-grade production requires careful consideration of several factors. europa.eu The cost of the ¹³C-labeled starting materials is a significant factor, making high-yield reactions paramount. nih.gov The efficiency of each step, including the enzymatic resolution and the FMOC protection, must be maximized.

Purification methods must also be scalable. While laboratory-scale purifications might rely on standard column chromatography, larger-scale production may necessitate the use of techniques like preparative high-performance liquid chromatography (HPLC) or crystallization to achieve the high purity required for applications like SPPS. ajpamc.com The use of automated synthesis modules can also be considered for larger-scale production to ensure reproducibility and efficiency. mdpi.com

Purification and Characterization Techniques for Synthetic L-METHIONINE-N-FMOC (1-¹³C) Intermediates and Final Product

Rigorous purification and characterization are essential to ensure the quality of the final product.

The intermediates and the final L-METHIONINE-N-FMOC (1-¹³C) are typically purified using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is often used for initial purification. rsc.org For achieving high purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. ajpamc.com Crystallization from a suitable solvent system, such as ethanol/water, can also be an effective purification method. google.com

The identity and purity of the synthesized compound are confirmed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule. unimi.it The presence of the ¹³C label at the C-1 position will result in a characteristic signal in the ¹³C NMR spectrum (typically around 170-180 ppm for a carboxyl carbon) and will cause splitting of adjacent proton signals in the ¹H NMR spectrum. springernature.comunimi.it

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, verifying the incorporation of the ¹³C isotope. unimi.itnih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC) : This technique is used to determine the enantiomeric purity of the final product, ensuring that it is the desired L-isomer. d-nb.info

Table 3: Analytical Characterization Data for L-METHIONINE-N-FMOC (1-¹³C)

Analysis TechniqueExpected ResultPurpose
¹H NMRCharacteristic peaks for FMOC and methionine protons, with potential splitting of the α-proton due to the adjacent ¹³C. rsc.orgStructural Confirmation
¹³C NMREnriched signal for the C-1 carboxyl carbon (δ ≈ 170-180 ppm). unimi.itConfirmation of Isotopic Labeling Position
Mass Spectrometry (HRMS)Molecular ion peak corresponding to the mass of C₂₀¹³CH₂₃NO₄S (mass increase of 1 Da compared to unlabeled). unimi.itConfirmation of Isotopic Incorporation
Chiral HPLCSingle peak corresponding to the L-enantiomer, indicating high enantiomeric purity (>98%). d-nb.infoStereochemical Purity Assessment

Applications of L Methionine N Fmoc 1 13c in Biomolecular Research

Utilization in Solid-Phase Peptide Synthesis (SPPS) for Isotopic Labeling

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and production, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid resin support. luxembourg-bio.comnih.gov The Fmoc strategy is favored for its mild reaction conditions. nih.gov The process involves the iterative coupling of Nα-Fmoc-protected amino acids, like L-METHIONINE-N-FMOC (1-13C), to a growing peptide chain. After each coupling step, the Fmoc group is removed with a mild base, typically piperidine (B6355638), to expose a new N-terminal amine for the next coupling cycle. uci.edunih.gov

The use of L-METHIONINE-N-FMOC (1-13C) in this process allows for the creation of peptides with a ¹³C label at a specific methionine position. Because the labeled and unlabeled peptides have virtually identical physicochemical properties, they behave the same during synthesis and purification, ensuring that the final labeled product is a reliable proxy for its natural counterpart in biological assays. shoko-sc.co.jp

Incorporation of L-METHIONINE-N-FMOC (1-13C) into Peptides for Structural Studies

The precise placement of a ¹³C label within a peptide is a powerful tool for elucidating its three-dimensional structure, particularly when analyzed by solid-state NMR (ssNMR). By synthesizing a peptide with L-METHIONINE-N-FMOC (1-13C), researchers can introduce an NMR-active nucleus at a defined location. nih.gov

In ssNMR studies, the ¹³C label serves as a sensitive probe of the local chemical environment. Techniques such as 2D ¹³C/¹³C correlation spectroscopy can be used on resin-bound peptides to gain site-specific structural information during the synthesis process itself. nih.gov This allows for the investigation of secondary structures, such as α-helices or β-sheets, and can reveal issues like peptide aggregation or misfolding directly on the resin. nih.gov The chemical shift of the ¹³C-labeled carbonyl carbon is highly sensitive to the peptide backbone's conformation, providing valuable data for structural determination.

Table 1: Research Findings on Isotopic Labeling for Structural Studies

Research Focus Technique Key Finding
Site-specific structural analysis Solid-State NMR (ssNMR) ¹³C labeling allows for the determination of site-specific structural and dynamic information of peptides while still bound to the synthesis resin. nih.gov
Misfolding detection in SPPS ¹³C/¹³C correlation SSNMR Revealed that excessive misfolding into an extended β-strand structure can occur during SPPS, hindering the coupling of subsequent amino acids. nih.gov

Synthesis of Labeled Peptides for Quantitative Proteomics via Mass Spectrometry

Quantitative proteomics aims to measure the amount of specific proteins in a complex biological sample. A common and highly accurate method involves the use of stable isotope-labeled peptides as internal standards. shoko-sc.co.jpresearchgate.net Peptides containing L-METHIONINE-N-FMOC (1-13C) are synthesized to serve this purpose.

The process involves adding a known quantity of the precisely synthesized ¹³C-labeled peptide to a biological sample (e.g., a cell lysate). The sample is then processed, often involving enzymatic digestion, and analyzed by mass spectrometry. nih.gov The ¹³C-labeled peptide is chemically identical to its endogenous, unlabeled (¹²C) counterpart but has a distinct, known mass difference. By comparing the signal intensities of the labeled (heavy) and unlabeled (light) peptide peaks in the mass spectrum, the absolute quantity of the endogenous peptide, and by inference its parent protein, can be accurately determined. nih.govacs.org

This technique, known as Stable Isotope Dilution Mass Spectrometry (SID-MS), compensates for sample loss during preparation and variations in instrument response, leading to highly precise and reliable quantification. shoko-sc.co.jp

Table 2: Application in Quantitative Proteomics

Parameter Description
Principle A known amount of a heavy-isotope labeled peptide (e.g., containing ¹³C-methionine) is spiked into a sample.
Analysis Method Liquid Chromatography-Mass Spectrometry (LC-MS).
Measurement The ratio of the mass spectrometer signal intensity of the labeled "heavy" peptide to the unlabeled "light" endogenous peptide is measured.

| Advantage | High accuracy and precision by correcting for variations in sample preparation and instrument analysis. shoko-sc.co.jp |

Strategies for Multi-Labeled Peptide Synthesis (e.g., in combination with 15N or other 13C positions)

To increase the amount of information that can be obtained from a single experiment, researchers often synthesize peptides with multiple isotopic labels. This can involve incorporating different isotopes (e.g., ¹³C and ¹⁵N) or placing the same isotope at multiple positions. rsc.org

During Fmoc-SPPS, a multi-labeled peptide can be synthesized by simply using the appropriately labeled Fmoc-amino acid building blocks at the desired steps in the sequence. For example, a peptide could be synthesized to include L-METHIONINE-N-FMOC (1-¹³C) at one position and another amino acid, such as Fmoc-L-Leucine-(¹⁵N), at a different position.

This "multi-labeling" is particularly powerful in NMR spectroscopy, where it enables sophisticated experiments that rely on the transfer of magnetization between different nuclei (e.g., from ¹³C to ¹⁵N) to determine through-bond and through-space atomic proximities, providing critical constraints for structure determination. meihonglab.com In mass spectrometry, multi-labeling creates a larger mass shift between the labeled standard and its endogenous counterpart, which can help move the standard's signal away from potential interferences in complex samples. shoko-sc.co.jp

Probing Protein Structure and Dynamics using NMR Spectroscopy

NMR spectroscopy is a premier technique for studying the structure, dynamics, and interactions of proteins at atomic resolution in solution. However, the spectra of large proteins are often crowded and difficult to interpret. rsc.org Isotopic labeling, particularly site-specific labeling with ¹³C, is a crucial strategy to overcome these challenges. By incorporating L-METHIONINE-N-FMOC (1-13C) into a protein (typically via expression in labeled media or, for smaller proteins, total chemical synthesis), specific signals can be enhanced and identified.

Site-Specific ¹³C Labeling for NMR Resonance Assignments

A fundamental step in any protein NMR study is "resonance assignment," which involves assigning each signal in the NMR spectrum to a specific atom in the protein. meihonglab.com This process can be extremely challenging for large proteins due to severe signal overlap. rsc.org

Site-specific labeling with L-METHIONINE-N-FMOC (1-13C) simplifies this process immensely. By knowing exactly which methionine residue is labeled, researchers can readily identify its corresponding signal in a ¹³C-edited NMR experiment. This assigned peak can then serve as a starting point to assign neighboring residues using multi-dimensional NMR experiments that trace correlations between connected atoms. frontiersin.org This approach breaks down a complex assignment problem into smaller, more manageable parts, significantly speeding up the analysis. sigmaaldrich.com

Applications in Studying Methionine Residues within Protein Structures

Methionine residues often play critical roles in protein function. Their flexible side chains and sulfur-containing methyl groups are frequently found in protein-protein recognition sites and active sites of enzymes. acs.org The dynamics of these residues are often directly linked to biological function. acs.org

Incorporating a ¹³C label into a specific methionine residue allows researchers to focus on its behavior without interference from the rest of the protein's signals. By monitoring the ¹³C chemical shift and relaxation properties of the labeled methionine, scientists can gain detailed insights into:

Conformational Changes: Changes in the methionine's local environment, such as those induced by ligand binding or protein-protein interaction, will cause a change in its ¹³C chemical shift. nih.govnih.gov

Protein Dynamics: NMR relaxation experiments on the ¹³C-labeled site can characterize the motion of the methionine side chain across a wide range of timescales, revealing its flexibility and role in conformational exchange processes. acs.org

Ligand Binding: The labeled methionine can act as a reporter, with changes in its NMR signal indicating the binding of small molecules, drugs, or other proteins to a nearby site. researchgate.net

This targeted approach provides a high-resolution view of the functional role of specific methionine residues within large and complex protein machinery.

Investigating Ligand-Protein Interactions and Conformational Changes via 13C-NMR

The strategic incorporation of L-METHIONINE-N-FMOC (1-13C) into proteins provides a powerful tool for elucidating the intricacies of ligand-protein interactions and subsequent conformational changes using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The 13C-label at the methyl group of methionine serves as a sensitive probe, as methyl groups are often involved in protein dynamics and interactions, and their NMR signals are sharp and sensitive to changes in the local chemical environment. acs.orgresearchgate.net

When a ligand binds to a protein, it can induce subtle to significant alterations in the protein's three-dimensional structure. These conformational shifts can be monitored by observing the changes in the chemical shifts of the 13C-labeled methionine residues. nih.gov For instance, a study on the N-lobe of human serum transferrin utilized [ε-13C]methionine to monitor conformational changes upon binding of various metal ions such as Fe(III), Cu(II), and Ga(III). nih.gov The changes in the 13C NMR chemical shifts of specific methionine residues revealed that the protein undergoes a distinct conformational change upon metal binding, a phenomenon that can be observed regardless of whether the bound metal is diamagnetic or paramagnetic. nih.gov

This approach is particularly valuable because methionine residues are often distributed throughout a protein's structure, providing multiple observation points to map the extent and nature of conformational changes. nih.gov The flexibility of the methionine side chain and the high polarizability of its sulfur atom make it a key player in protein recognition sites, further enhancing its utility as a probe for interaction studies. acs.org

Table 1: Representative 13C Chemical Shift Changes in Methionine Residues Upon Ligand Binding

Protein SystemLigandMethionine Residue13C Chemical Shift Change (ppm)Implied Conformational Change
Calcium-free calmodulin (apo-CaM)Target PeptideMultiple Met Residues0.1 - 1.33Exchange between different conformational environments within the C-terminal domain. acs.org
Human Transferrin N-lobe (hTF/2N)Fe(III)Met-26, Met-109Not specifiedObservable change in NMR chemical shifts indicating conformational change upon metal binding. nih.gov
Human Transferrin N-lobe (hTF/2N)Cu(II)Met-26, Met-109Not specifiedObservable change in NMR chemical shifts indicating conformational change upon metal binding. nih.gov

This table is illustrative and based on findings from studies using 13C-labeled methionine to demonstrate the principle of detecting conformational changes.

Metabolic Flux Analysis (MFA) and Pathway Elucidation

L-METHIONINE-N-FMOC (1-13C) is a crucial tracer in 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell. creative-proteomics.com13cflux.netethz.ch By introducing the 13C-labeled methionine into a biological system, researchers can track the path of the labeled carbon atom as it is incorporated into various metabolites. creative-proteomics.com The distribution of the 13C label in downstream molecules provides a detailed map of the active metabolic pathways and allows for the calculation of intracellular metabolic fluxes. creative-proteomics.com13cflux.net

Tracing Carbon Flow through Central Metabolic Pathways

The 13C label from L-METHIONINE-N-FMOC (1-13C) can be traced through various interconnected metabolic pathways. Methionine is a central metabolite that participates in several key cellular processes, including protein synthesis, methylation reactions, and polyamine biosynthesis. nih.govacs.orgscispace.com By tracking the incorporation of the 13C label, it is possible to elucidate the flow of carbon through these pathways. For example, the labeled methyl group of methionine can be transferred to a wide range of molecules, including DNA, RNA, and proteins, in methylation reactions mediated by S-adenosylmethionine (SAM). acs.org

In studies of cancer cell metabolism, tracing the fate of 13C from labeled methionine has revealed how tumor cells reprogram their metabolic pathways to support rapid growth and proliferation. acs.org Untargeted 2D NMR metabolomics of tumor models labeled with [13C-methyl]methionine has been used to identify the global set of cellular methyl acceptors, providing insights into the "non-DNA methylome" and shifts in methyl metabolism during tumor progression. acs.org

Quantitative Measurement of Intracellular Metabolic Fluxes

13C-MFA with L-METHIONINE-N-FMOC (1-13C) enables the precise quantification of intracellular metabolic fluxes. nih.govacs.orgnih.gov This is achieved by measuring the isotopic labeling patterns of intracellular metabolites using techniques such as mass spectrometry (MS) or NMR. creative-proteomics.comnih.gov The measured labeling data is then used in computational models to estimate the rates of individual metabolic reactions. creative-proteomics.comnih.gov

A key challenge in quantifying methionine metabolic fluxes is the mixing of intracellular and extracellular methionine pools, which can prevent the system from reaching an isotopic steady state. nih.govacs.orgnih.gov To address this, kinetic models have been developed that are based on measuring the isotope-labeling kinetics of both intracellular and extracellular methionine. nih.govacs.orgnih.gov This approach has been successfully applied to quantify methionine metabolism in human fibrosarcoma cells, revealing that transmethylation and propylamine (B44156) transfer fluxes each account for approximately 15% of the net methionine uptake. nih.govacs.orgnih.gov

Investigation of Methionine Metabolism and S-Adenosylmethionine (SAM) Cycle Dynamics

L-METHIONINE-N-FMOC (1-13C) is an invaluable tool for studying the dynamics of the S-adenosylmethionine (SAM) cycle. SAM is the primary methyl group donor in the cell and is synthesized from methionine and ATP. nih.gov The SAM cycle is central to cellular methylation and is tightly regulated. By tracing the 13C label from methionine to SAM and its subsequent metabolites, researchers can quantify the flux through the SAM cycle and investigate how it is regulated under different physiological and pathological conditions.

For instance, studies using 13C-labeled methionine have been employed to investigate the metabolic adaptations of cancer cells and to identify potential therapeutic targets within the SAM cycle. Furthermore, 13C-MFA has been used to compare the metabolic flux distributions in high SAM-producing strains of Saccharomyces cerevisiae, revealing that enhanced ATP regeneration and high tricarboxylic acid (TCA) cycle fluxes are critical for high SAM production. researchgate.netsigmaaldrich.comnih.gov

Table 2: Quantified Metabolic Fluxes in Human Fibrosarcoma Cells Using 13C-Methionine Tracing

Metabolic FluxFlux Rate (relative to net methionine uptake)Cell Line
Transmethylation~15%Human Fibrosarcoma
Propylamine Transfer~15%Human Fibrosarcoma

This table is based on findings from studies quantifying methionine metabolic fluxes and demonstrates the utility of 13C-labeled methionine in MFA. nih.govacs.orgnih.gov

Studies in Protein Biosynthesis and Turnover

Monitoring De Novo Protein Synthesis Rates

L-METHIONINE-N-FMOC (1-13C) can be utilized to monitor the rate of de novo protein synthesis. Traditional methods for monitoring protein synthesis have relied on the use of radioactive isotopes like 35S-methionine. jenabioscience.com However, the use of stable isotopes such as 13C offers a non-radioactive alternative. When cells are cultured in a medium containing L-METHIONINE-N-FMOC (1-13C), the labeled amino acid is incorporated into newly synthesized proteins. nih.gov

The rate of incorporation of the 13C label into the total protein pool can be measured over time using mass spectrometry. This provides a direct measure of the rate of global protein synthesis. This technique is valuable for understanding how various physiological and pathological conditions, such as cellular stress or disease states, affect the dynamics of protein synthesis. Methionine analogs have been effectively used to incorporate detectable tags into nascent proteins, allowing for their visualization and quantification. jenabioscience.com The principle of incorporating a labeled amino acid to measure protein synthesis is well-established, and L-METHIONINE-N-FMOC (1-13C) serves as a suitable tracer for this purpose.

Table 3: Comparison of Methods for Monitoring Protein Synthesis

MethodTracerDetection MethodAdvantages
Traditional Method35S-methionineAutoradiographyHigh sensitivity
Stable Isotope LabelingL-METHIONINE-N-FMOC (1-13C)Mass SpectrometryNon-radioactive, allows for quantification of incorporation
Analog-based LabelingL-Azido-homoalanine (L-AHA)Click Chemistry, Fluorescence MicroscopyAllows for visualization of newly synthesized proteins

This table provides a comparative overview of different approaches to monitoring protein synthesis, highlighting the role of labeled methionine.

Investigating Protein Degradation and Turnover Mechanisms

The constant synthesis and degradation of proteins, a process known as protein turnover, is fundamental to maintaining cellular health (proteostasis) and responding to internal and external stimuli. Dysregulation of protein turnover is implicated in numerous diseases. nih.gov Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used mass spectrometry-based technique to measure protein turnover on a proteome-wide scale. nih.govnih.gov

In a typical dynamic SILAC or "pulse-SILAC" experiment designed to measure protein degradation, cells are first cultured in a "light" medium containing the natural, unlabeled form of an essential amino acid like methionine. nih.gov Then, the culture medium is switched to a "heavy" medium containing L-METHIONINE (1-¹³C) (or other isotopically labeled amino acids). nih.gov As new proteins are synthesized, they incorporate this "heavy" methionine, leading to a mass shift of +1 Dalton for each methionine residue in a peptide. biorxiv.org

Over time, the proteome is sampled, and the ratio of "heavy" (newly synthesized) to "light" (pre-existing) proteins is measured using mass spectrometry. nih.gov By tracking the decay of the "light" protein population over time, researchers can calculate the degradation rate and, consequently, the half-life of thousands of proteins simultaneously. nih.gov This approach provides a global snapshot of proteome dynamics. nih.gov

Detailed Research Findings:

Studies using dynamic SILAC have revealed that protein half-lives within a cell can vary enormously, from mere minutes to many days. For instance, a study in human HeLa cells quantified the turnover rates for a large number of proteins, revealing distinct stability profiles for proteins in different subcellular compartments. nih.gov It was observed that proteins with shorter half-lives are often secreted, while those located in the nucleus and mitochondria tend to be more stable. rsc.org

The data gathered from such experiments are extensive, allowing for the creation of detailed maps of protein stability across the proteome. These findings are crucial for understanding how cells regulate their protein populations and how these regulatory mechanisms are altered in disease states.

ProteinSubcellular LocationMeasured Half-Life (Hours)
HIST1H1BNucleus15.7
H2AFVNucleus13.9
Mitochondrial Proteins (Median)Mitochondrion16.9
General Proteome (Median)Whole Cell8.7

This table presents a selection of protein half-lives determined in human cells using stable isotope labeling techniques, illustrating the variability in protein stability. Data is compiled from studies employing methods conceptually similar to labeling with ¹³C-methionine. rsc.org

Elucidation of Methionine's Role as an Initiator Amino Acid in Translation

Protein synthesis in all known organisms is almost universally initiated with the amino acid methionine. nih.govnih.gov The genetic code specifies this initiation with the start codon AUG on the messenger RNA (mRNA) template. scribd.com A specialized transfer RNA (tRNA), known as the initiator tRNA (tRNAi), recognizes the AUG codon and carries methionine (or its modified form, formylmethionine, in bacteria) to the ribosome to begin polypeptide chain synthesis. nih.govnih.gov While other codons can occasionally serve as start sites, translation is still predominantly initiated with methionine. nih.gov

Isotopically labeled methionine, such as L-METHIONINE (1-¹³C), is an invaluable tool for definitively confirming and studying this fundamental biological process. By supplying ¹³C-labeled methionine to an in vitro translation system or to cells, researchers can specifically label the N-terminus of newly synthesized proteins.

Detailed Research Findings:

Modern techniques like ribosome profiling (Ribo-Seq) allow for the precise, genome-wide identification of translation start sites. nih.govbeyondsciences.org This method works by sequencing the small fragments of mRNA that are protected by a ribosome during the act of translation. nih.gov The resulting "footprints" reveal the exact position of the ribosome, and a high density of footprints at the beginning of a coding sequence marks the translation start site. oup.com

Combining ribosome profiling with mass spectrometry-based proteomics using ¹³C-methionine provides a powerful, multi-faceted approach. After identifying potential start sites with ribosome profiling, researchers can use mass spectrometry to search for N-terminal peptides from the proteome. The presence of a peptide corresponding to a predicted start site, which also contains the +1 mass shift from the ¹³C-methionine label, provides unequivocal evidence that this site is used for initiation and that methionine is the first amino acid incorporated. This method is crucial for validating non-canonical start codons (codons other than AUG) and for understanding the full coding capacity of the genome. nih.govoup.com

For example, if ribosome profiling suggests a new protein isoform is initiated at an internal AUG codon, this hypothesis can be tested. By performing a pulse-labeling experiment with ¹³C-methionine, researchers can specifically look for the newly synthesized N-terminal peptide of that isoform. Its detection and the confirmation of its mass shift would validate the translation initiation event.

Experimental TechniqueInformation GainedRole of ¹³C-Methionine
Ribosome Profiling (Ribo-Seq)Identifies genome-wide translation start sites by mapping ribosome-protected mRNA fragments.Not directly used, but provides candidate start sites for validation.
N-terminal Proteomics with ¹³C-Methionine LabelingIdentifies the N-terminal peptides of newly synthesized proteins.The ¹³C label acts as a specific mass tag to confirm that the identified peptide is from a newly synthesized protein and that its N-terminal residue is methionine.
Combined Ribo-Seq and ProteomicsProvides definitive, high-confidence validation of translation initiation sites and the identity of the initiating amino acid.Serves as the crucial link between the transcript-level evidence (Ribo-Seq) and the protein-level product.

This table outlines the complementary roles of ribosome profiling and isotopic labeling with ¹³C-methionine in the comprehensive study of translation initiation.

Analytical Spectroscopic and Chromatographic Techniques Utilizing L Methionine N Fmoc 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment

NMR spectroscopy is a primary technique for verifying the isotopic enrichment and the specific position of the label within the L-METHIONINE-N-FMOC (1-13C) molecule. It provides non-destructive analysis with detailed structural information. nih.gov

High-resolution 13C NMR spectroscopy is the definitive method for confirming that the 13C isotope is located exclusively at the C1 (carboxyl) position. In a standard 13C NMR spectrum of a naturally abundant compound, the signal for each carbon atom is relatively weak due to the low natural abundance of 13C (~1.1%). However, for L-METHIONINE-N-FMOC (1-13C) with 99% enrichment at the C1 position, the corresponding peak in the spectrum will be dramatically and selectively enhanced. frontiersin.orgfrontiersin.org

This technique allows for the direct assessment of positional purity, ensuring that the label has not been scrambled into other carbon positions during its synthesis. The chemical shift of the C1 carboxyl carbon is distinct from the other carbons in the methionine backbone and the Fmoc protecting group, making its identification unambiguous. chemicalbook.comchemicalbook.com Isotope ratio monitoring by quantitative 13C NMR spectrometry (irm-13C NMR) can offer a precision better than 1‰ for position-specific isotope analysis. researchgate.net

Table 1: Typical 13C NMR Chemical Shifts for L-Methionine and its Fmoc-Derivative. The C1 position shows the most significant downfield shift and is the site of isotopic enrichment.
Carbon PositionTypical Chemical Shift (δ) in L-Methionine (ppm)Typical Chemical Shift (δ) in FMOC-L-Methionine (ppm)Notes
C1 (Carboxyl, *COOH)~175.5~175-176Site of 13C enrichment. Signal intensity is massively enhanced.
C2 (α-carbon, *CH)~54.7~53-54Alpha-carbon adjacent to the amine group.
C3 (β-carbon, CH₂)~31.0~30-31
C4 (γ-carbon, CH₂)~30.0~29-30
C5 (S-methyl, *CH₃)~15.5~15Methyl group attached to sulfur.
Fmoc Group CarbonsN/A~47 (CH), ~67 (CH₂), ~120-144 (Aromatic)Multiple signals corresponding to the fluorenylmethoxycarbonyl group.

Once L-METHIONINE-N-FMOC (1-13C) is incorporated into a larger biomolecule, such as a peptide or protein, advanced multidimensional NMR experiments are employed to probe its local environment and the structure of the biomolecule. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are 2D NMR experiments that correlate the chemical shifts of a heteronucleus (like 13C) with a directly attached proton (1H). ustc.edu.cnprotein-nmr.org.uk For L-METHIONINE-N-FMOC (1-13C), the label is on the carboxyl carbon (C1), which lacks a directly attached proton. Therefore, a standard HSQC or HMQC experiment would not produce a signal for this specific labeled site.

However, other powerful multidimensional techniques are highly effective:

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range correlations between nuclei, typically over two or three bonds. ustc.edu.cn An HMBC spectrum can show a correlation between the alpha-proton (Hα) of the methionine residue and the 13C-labeled carboxyl carbon (C1), confirming connectivity and providing assignment information.

HNCO Experiments: In the context of 13C and 15N-labeled peptides and proteins, the 3D HNCO experiment is crucial. It establishes a correlation between the amide proton (HN) and nitrogen (15N) of one amino acid residue with the carbonyl carbon (13C') of the preceding residue. researchgate.netnih.gov If a peptide is synthesized using L-METHIONINE-N-FMOC (1-13C), the HNCO experiment for the subsequent amino acid in the sequence will reveal a strong cross-peak corresponding to the labeled C1 of methionine, aiding in the sequential assignment of the protein backbone.

Table 2: Applicability of Multidimensional NMR Experiments for Biomolecules Labeled with L-METHIONINE-N-FMOC (1-13C).
NMR ExperimentApplicability to 1-13C LabelInformation Gained
1H-13C HSQC/HMQCNo (for C1 position)Detects one-bond 1H-13C correlations. Not applicable as C1 has no attached proton.
1H-13C HMBCYesDetects 2-3 bond correlations (e.g., between Hα and the labeled C1), confirming local structure. ustc.edu.cn
HNCO (in peptides)YesCorrelates the labeled C1 of methionine with the amide proton/nitrogen of the next residue, crucial for protein backbone assignment. nih.gov

Mass Spectrometry (MS) for Isotope Abundance Measurement

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. It is fundamental for quantifying the incorporation of isotopic labels and for using labeled compounds as standards for absolute quantification. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for precise and accurate quantification of molecules in complex mixtures like cell lysates. nih.gov In proteomics, this involves using a stable isotope-labeled version of a peptide as an internal standard. nih.govnih.gov

L-METHIONINE-N-FMOC (1-13C) is an ideal precursor for synthesizing these standards. isotope.com A synthetic peptide identical to a target peptide of interest, but containing the 1-13C-methionine, is created. This labeled peptide will have a mass exactly 1 Dalton higher than its natural, unlabeled counterpart. A known quantity of this "heavy" peptide standard is spiked into a biological sample. The sample is then analyzed by MS, and the instrument measures the relative signal intensities of the "light" (endogenous) and "heavy" (standard) peptide peaks. Because the amount of the added heavy standard is known, the exact amount of the light endogenous peptide can be calculated from this ratio. nih.gov This approach corrects for variations in sample preparation and instrument response, leading to highly accurate quantification. nih.gov

Table 3: Principle of IDMS for a Hypothetical Peptide "Val-Met-Gly" using a 1-13C-Methionine Labeled Standard.
Peptide SpeciesMethionine IsotopeRelative MassRole in IDMS
Endogenous Peptide (Val-Met-Gly)Natural Abundance (mostly 12C)MAnalyte to be quantified.
Internal Standard Peptide (Val-[13C1]Met-Gly)13C at Carboxyl CarbonM+1Spiked into the sample in a known amount for reference.

When L-METHIONINE-N-FMOC (1-13C) is used in cell culture or in vivo studies, the 13C label can be traced as it is incorporated into various metabolic pathways. vanderbilt.edu This is a cornerstone of metabolic flux analysis, which aims to quantify the rates of metabolic reactions. nih.govnih.govyoutube.com Both GC-MS and LC-MS are used to separate and identify the labeled metabolites.

The workflow typically involves:

Introducing the labeled methionine to the biological system.

Allowing time for metabolic processing.

Extracting the metabolites from cells or tissues.

Separating the complex mixture of metabolites using GC or LC.

Analyzing the separated compounds by MS to detect the mass shifts caused by 13C incorporation. shimadzu.com

For instance, the direct incorporation of 1-13C-methionine into proteins can be observed by analyzing the resulting amino acids after protein hydrolysis. acs.org While the carboxyl group can be lost in certain reactions (decarboxylation), its retention or loss in downstream metabolites provides critical information about the activity of specific metabolic pathways. nih.gov GC-MS often requires derivatization of metabolites to make them volatile, while LC-MS can often analyze them directly in solution. mdpi.comresearchgate.net

Table 4: Tracing the 1-13C Label from Methionine into Downstream Products.
Metabolic ProcessResulting Product13C Label StatusAnalytical Insight
Protein SynthesisMethionine residue in a peptideRetainedMeasures the rate of new protein synthesis.
Transmethylation via SAMS-adenosyl methionine (SAM)RetainedThe 1-13C label remains on the methionine backbone of SAM.
Amino Acid CatabolismVarious degradation productsPotentially LostLoss of the label via decarboxylation indicates flux through specific catabolic pathways.

Chromatographic Methods for Purification and Analytical Purity Determination

The utility of L-METHIONINE-N-FMOC (1-13C) as an analytical standard or a building block for peptide synthesis is critically dependent on its purity. ajpamc.comsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is the foremost technique for both purifying the compound and verifying its chemical and enantiomeric purity. google.com

Chemical Purity Determination: Reversed-phase HPLC (RP-HPLC) is typically used to assess chemical purity. The compound is separated from any synthesis byproducts or related impurities on a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA), is used for elution. A high-purity standard should yield a single major peak, with specifications often requiring ≥99% purity. sigmaaldrich.com

Enantiomeric Purity Determination: It is crucial to ensure that the L-methionine derivative is not contaminated with its D-enantiomer, as this could lead to undesired diastereomeric impurities in a synthesized peptide. Chiral HPLC is used for this purpose. This technique employs a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing them to be separated and quantified. rsc.org For Fmoc-amino acids, polysaccharide-based CSPs have proven effective. The separation allows for the detection and quantification of even trace amounts (e.g., ≤0.1%) of the undesired D-isomer. sigmaaldrich.comrsc.org

Table 5: Typical HPLC Methods for Purity Analysis of FMOC-Amino Acids.
Purity AspectHPLC MethodTypical Stationary PhaseTypical Mobile PhaseResult
Chemical PurityReversed-Phase (RP-HPLC)Octadecylsilane (C18)Gradient of Acetonitrile / Water + 0.1% TFASeparation of polar and nonpolar impurities. google.com
Enantiomeric PurityChiral HPLCChiral Stationary Phase (e.g., CHIRALPAK IA/IC)Hexane / Isopropyl Alcohol + 0.1% TFASeparation of L- and D-enantiomers. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) for N-FMOC-Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of N-Fmoc protected amino acids, ensuring the quality of the building blocks used in peptide synthesis. phenomenex.com The introduction of the hydrophobic Fmoc group to amino acids enhances their retention on reversed-phase (RP) HPLC columns and allows for sensitive UV detection. nih.gov

Reversed-phase HPLC is the most common mode used for the analysis of N-Fmoc amino acids. nih.gov Separations are typically performed on C18 or C8 stationary phases using a mobile phase consisting of an aqueous component with an acidic modifier and an organic solvent, usually acetonitrile or methanol. phenomenex.comnih.gov The acidic additive, such as trifluoroacetic acid (TFA), ensures that the carboxyl groups of the amino acids are protonated, leading to more stable retention times. hplc.eu

Chiral purity is a critical attribute of N-Fmoc amino acids, as the presence of the D-enantiomer can compromise the structure and function of the final peptide. Chiral HPLC, utilizing polysaccharide-based chiral stationary phases (CSPs), is a powerful technique for the enantioseparation of N-Fmoc amino acids. phenomenex.comsigmaaldrich.com These separations are often achieved under reversed-phase conditions, and the choice of the chiral stationary phase and mobile phase composition is crucial for achieving baseline resolution of the L- and D-enantiomers. phenomenex.comphenomenex.com For instance, Lux Cellulose-based columns have demonstrated high efficiency in resolving various N-Fmoc amino acid enantiomers. phenomenex.com

The table below summarizes typical conditions for the HPLC analysis of N-Fmoc amino acids, based on common research findings.

ParameterTypical Conditions
Stationary Phase Reversed-Phase: C18, C8; Chiral: Polysaccharide-based CSPs (e.g., Lux Cellulose-1, Cellulose-2) phenomenex.com
Mobile Phase A: Water with 0.1% TFA or 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid phenomenex.com
Gradient Isocratic or gradient elution depending on the complexity of the mixture.
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 220 nm, 254 nm, or 265 nm
Temperature Ambient or controlled (e.g., 25 °C)

This table represents a compilation of typical parameters and may vary depending on the specific application and instrumentation.

Preparative Chromatography for Isotope-Labeled Peptide Isolation

Following solid-phase synthesis incorporating L-METHIONINE-N-FMOC (1-13C), the crude product contains the target ¹³C-labeled peptide alongside deletion sequences, truncated peptides, and other impurities. Preparative HPLC is the standard method for purifying these complex mixtures to achieve the high degree of purity required for quantitative proteomics or structural studies. nih.govwaters.com

Reversed-phase HPLC is the predominant mode for preparative peptide purification due to its high resolving power and the volatility of the mobile phases, which simplifies sample recovery. hplc.eunih.gov The principles of analytical RP-HPLC are scaled up for preparative applications, utilizing columns with larger diameters and particle sizes to accommodate higher sample loads. waters.com

The development of a preparative HPLC method typically involves:

Method Scouting: Initial analytical-scale separations to determine the optimal stationary phase (e.g., C18, C8, or C4 for larger peptides) and mobile phase conditions (e.g., pH, organic modifier). hplc.eu

Scaling Up: The analytical method is scaled to a preparative format by adjusting the column dimensions, flow rate, and sample load. waters.com

Gradient Optimization: The gradient profile is often focused around the elution point of the target peptide to maximize resolution from closely eluting impurities. waters.com

Fraction Collection: Fractions are collected across the peak corresponding to the target peptide and analyzed for purity.

The following table outlines a general framework for the preparative HPLC purification of an isotope-labeled peptide.

ParameterTypical Conditions
Stationary Phase Reversed-Phase C18 or C8, often with a pore size of 100 Å or 300 Å for larger peptides. hplc.eu
Column Dimensions Preparative scale, e.g., 10 mm, 20 mm, or larger internal diameter.
Mobile Phase A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA.
Gradient A shallow gradient optimized for the target peptide's retention time.
Flow Rate Scaled appropriately for the column diameter.
Loading Milligram to gram scale, depending on the column size and separation efficiency. hplc.eu
Detection UV at 220 nm and/or 280 nm.
Fraction Analysis Analytical HPLC and Mass Spectrometry (to confirm the mass of the ¹³C-labeled peptide).

This table provides a general guide; specific conditions must be optimized for each individual peptide.

Computational and Theoretical Approaches in Conjunction with L Methionine N Fmoc 1 13c Tracing

Mathematical Modeling for 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. frontiersin.orgudel.edunih.gov It works by introducing a 13C-labeled substrate, like a peptide synthesized with L-METHIONINE-N-FMOC (1-13C), into a biological system. As the cells metabolize the labeled compound, the 13C isotope is distributed throughout the metabolic network. frontiersin.orgnih.gov By measuring the isotopic labeling patterns in key metabolites, often using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the metabolic fluxes that produced these patterns. nih.govmdpi.comcreative-proteomics.com This process is critically dependent on mathematical models that connect the measured isotope data to the unobservable flux values. frontiersin.orgnih.gov

The foundation of any 13C-MFA study is a robust metabolic network model. udel.edu These models are mathematical representations of the biochemical reactions occurring within a cell.

Key components of a metabolic network model include:

Reaction Stoichiometry : This defines the balanced chemical reactions in the network, outlining the substrates and products for each metabolic conversion. frontiersin.org

Atom Transitions : Crucial for isotope tracing, this component maps the transfer of specific atoms (in this case, carbon) from reactants to products in each reaction. frontiersin.org

Cellular Compartments : For more complex organisms, models must account for different cellular locations of reactions, such as the cytoplasm and mitochondria.

The development process involves curating known biochemical pathways from literature and genomic databases. rwth-aachen.de The scope of the model must be carefully defined to encompass the pathways of interest that would be traced by the labeled methionine. rwth-aachen.de For instance, a model designed for use with L-METHIONINE-N-FMOC (1-13C) would need to include detailed pathways of amino acid metabolism, protein synthesis, and one-carbon metabolism.

Model validation is an essential step, where the model's predictions are compared against experimental data. udel.edu Isotope labeling experiments are a powerful tool for this validation, as they can reveal active pathways and inconsistencies in the assumed network structure. udel.edu For example, unexpected labeling patterns in metabolites downstream of methionine could indicate the presence of previously uncharacterized metabolic routes. nih.gov Researchers often refine models by integrating multiple data sets, potentially from experiments using different tracers, to improve accuracy and resolution. physiology.org

Model ComponentDescriptionRelevance to L-METHIONINE-N-FMOC (1-13C) Tracing
Reaction StoichiometryDefines the network of biochemical reactions and their reactant/product relationships. frontiersin.orgEstablishes the possible metabolic fates of the labeled carbon from methionine.
Atom TransitionsMaps the specific carbon atom transfers for each reaction. frontiersin.orgPredicts how the 13C label from the carboxyl group will propagate through the network.
Metabolic FluxesThe rates of each reaction in the network, the primary output of 13C-MFA. nih.govhelsinki.fiQuantifies the activity of pathways involving methionine metabolism.
Isotopic MeasurementsExperimental data on the labeling patterns of metabolites (e.g., from MS or NMR). creative-proteomics.comProvides the data constraints used to calculate the metabolic fluxes.

Calculating metabolic fluxes from isotope labeling data is a complex computational problem. mdpi.com It requires algorithms that can find the set of flux values that best explains the measured labeling patterns, given the constraints of the metabolic network model. nih.gov

There are two primary approaches for flux calculation:

The Optimization Approach : This is the most common method. It involves an iterative process where candidate flux distributions are generated, and the corresponding labeling patterns are simulated. The algorithm then minimizes the difference between the simulated and experimentally measured labeling patterns to find the best-fit flux distribution. helsinki.fi

The Direct Approach : This method attempts to augment the linear balance constraints imposed by the steady state with linear constraints derived from the labeling data. helsinki.fi

These calculations are computationally intensive, and various software packages and algorithms have been developed to handle the complexity of large-scale metabolic models. frontiersin.orgescholarship.org For instance, the Elementary Metabolite Units (EMU) framework provides a method to decompose complex networks and improve computational efficiency. nih.gov

Data integration is crucial for improving the accuracy and precision of flux estimates. physiology.org The redundancy created by having more isotopic measurements than flux parameters to be estimated significantly enhances the statistical confidence in the results. creative-proteomics.com Modern approaches integrate data from multiple tracer experiments and different analytical platforms (e.g., GC-MS, LC-MS, NMR) into a single, comprehensive analysis. mdpi.comphysiology.org This allows for a more robust and overdetermined system, which helps to dampen the impact of measurement errors from any single source. physiology.org

Emerging Research Directions and Methodological Innovations with L Methionine N Fmoc 1 13c

Development of Novel Isotope Labeling Strategies for Complex Biomolecules

The study of large and complex biomolecules, such as multi-domain proteins and protein complexes, by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is often hindered by spectral complexity and signal overlap. nih.gov Isotope labeling strategies are crucial for overcoming these challenges, and L-METHIONINE-N-FMOC (1-13C) offers unique advantages in this arena.

Selective Labeling in Deuterated Backgrounds for Large Systems

For NMR studies of proteins larger than 25-30 kDa, uniform deuteration is a common strategy to reduce signal broadening from protons, thereby improving spectral resolution. nmr-bio.comutoronto.ca However, to regain structural and dynamic information, it is necessary to reintroduce protons at specific sites. Selective labeling of certain amino acid residues with ¹³C in a deuterated background is a powerful approach to simplify spectra and facilitate analysis. nih.govresearchgate.net

The use of amino acids labeled with ¹³C at the carbonyl (C') position, such as L-METHIONINE-N-FMOC (1-13C), offers distinct benefits. nih.gov This labeling scheme allows for the observation of selective TROSY-HNCO cross-peaks with high sensitivity. nih.gov The amide proton of the residue following the ¹³C-labeled amino acid is particularly sharp because its alpha position is deuterated, leading to narrower linewidths and improved spectral quality. nih.gov Furthermore, the ¹³C label at the carbonyl position is less susceptible to "scrambling" (metabolic conversion into other amino acids) compared to labels at the alpha-amino position. nih.gov This ensures that the isotopic label remains at the intended methionine residue, leading to more accurate and unambiguous NMR data. nih.govresearchgate.net

Labeling StrategyKey AdvantagesRelevance of L-METHIONINE-N-FMOC (1-13C)
Selective ¹³C-carbonyl labeling in a deuterated background- Reduced spectral overlap in large proteins
  • Increased sensitivity through TROSY-based experiments
  • Minimized label scrambling
  • Provides a stable, non-scrambling ¹³C label at the methionine carbonyl position, ideal for this strategy.
    Uniform ¹⁵N labeling- Provides information on all residues
  • Well-established methodology
  • Can be complex for large systems due to signal overlap.
    Uniform ¹³C, ¹⁵N labeling- Enables a wide range of triple-resonance experiments for backbone assignmentSevere signal broadening and overlap in proteins >30 kDa without deuteration.

    Applications in Cell-Free Protein Expression Systems for Controlled Labeling

    Cell-free protein synthesis (CFPS) has emerged as a powerful alternative to traditional in vivo expression systems for producing isotopically labeled proteins. thermofisher.comisotope.comoup.com These systems offer several advantages, including high yields, the ability to produce toxic proteins, and precise control over the composition of the reaction mixture. nih.govisotope.com This control is particularly beneficial for isotopic labeling, as it allows for the efficient incorporation of labeled amino acids with minimal dilution from endogenous pools. nih.govresearchgate.net

    L-METHIONINE-N-FMOC (1-13C) is well-suited for use in CFPS. The Fmoc protecting group can be removed prior to the synthesis reaction, and the ¹³C-labeled methionine can then be efficiently incorporated into the target protein. Studies have shown that cell-free systems can achieve isotopic incorporation efficiencies of 90-95% or even higher. thermofisher.comnih.gov This high level of incorporation is crucial for ensuring the quality of the resulting NMR or mass spectrometry data. The ability to selectively label methionine residues in a controlled manner opens up possibilities for studying the role of these residues in protein structure, function, and interaction. isotope.comnih.gov

    Expression SystemTypical Isotope Incorporation EfficiencyKey Advantages for LabelingKey Disadvantages for Labeling
    Cell-Free Protein Synthesis (CFPS)>90% thermofisher.com- Precise control over amino acid supply
  • Minimal label scrambling
  • High yield in short time
  • - Higher initial cost of reagents
    E. coli (in vivo)Variable, can be high with specific media- Lower cost for large-scale production- Potential for label scrambling
  • Dilution from endogenous amino acid pools
  • Toxicity of some labeled compounds
  • Mammalian Cells (in vivo)Variable- Proper protein folding and post-translational modifications- Expensive media required for labeling
  • Lower protein yields
  • Advanced Applications in Systems Biology and Multi-Omics Research

    Systems biology aims to understand the complex interactions within a biological system as a whole. This requires the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. L-METHIONINE-N-FMOC (1-13C) can play a crucial role in these integrative approaches, particularly in the context of metabolic flux analysis.

    Integration of ¹³C-MFA with Transcriptomics and Proteomics Data

    ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.comcreative-proteomics.comyoutube.com It involves feeding cells a ¹³C-labeled substrate, such as ¹³C-methionine, and then measuring the distribution of the ¹³C label in various metabolites. creative-proteomics.com This information is then used in computational models to calculate the intracellular metabolic fluxes. nih.govfrontiersin.org

    By integrating ¹³C-MFA data with transcriptomics (gene expression) and proteomics (protein abundance) data, researchers can gain a more comprehensive understanding of how metabolic pathways are regulated. nih.govoup.commdpi.comnih.gov For example, an increase in the flux through a particular pathway, as measured by ¹³C-MFA using a methionine tracer, can be correlated with changes in the expression of genes encoding the enzymes in that pathway. nih.gov This multi-omics approach can reveal how cells reprogram their metabolism in response to different conditions, such as disease or environmental stress. nih.govcreative-proteomics.com

    Omics Data TypeInformation ProvidedIntegration with ¹³C-MFA
    Transcriptomics (RNA-Seq)Gene expression levels (mRNA abundance)Correlates gene expression with metabolic pathway activity. Helps to identify regulatory mechanisms. nih.gov
    Proteomics (Mass Spectrometry)Protein abundance and post-translational modificationsLinks enzyme levels to reaction rates. Provides a more direct measure of the cellular machinery driving metabolism. oup.com
    ¹³C-Metabolic Flux Analysis (¹³C-MFA)Quantitative measurement of metabolic reaction rates (fluxes)Provides the functional output of the metabolic network, which can be contextualized by transcriptomic and proteomic data. nih.gov

    Future Prospects for L-METHIONINE-N-FMOC (1-13C) in Chemical Probe Development

    The development of chemical probes that can be used to study and manipulate biological processes in living systems is a major goal of chemical biology. L-METHIONINE-N-FMOC (1-13C) can serve as a precursor for the synthesis of such probes, particularly in the area of bioorthogonal chemistry.

    Design of Bioorthogonal Methionine Analogues for Enzyme Engineering

    Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A key strategy in this field is the use of "bump-and-hole" engineering, where an enzyme's active site is mutated (the "hole") to accommodate a non-native, or "bumped," substrate that is not recognized by wild-type enzymes. acs.orgnih.gov

    L-METHIONINE-N-FMOC (1-13C) can be chemically modified to create novel methionine analogues. These analogues can be designed to contain bioorthogonal functional groups, such as azides or alkynes, which can then be used in click chemistry reactions to attach fluorescent tags, affinity labels, or other probes to specific proteins. nih.gov By engineering a specific enzyme, such as a methyltransferase, to selectively recognize and utilize one of these methionine analogues, researchers can achieve highly specific labeling of that enzyme's substrates within a complex cellular environment. acs.orgnih.govresearchgate.net This approach holds great promise for elucidating the functions of specific enzymes and for the development of new diagnostic and therapeutic agents. nih.govresearchgate.net

    Engineered EnzymeMethionine AnalogueBioorthogonal ReactionApplication
    Mutant Methionine Adenosyltransferase (MAT)Azido-homoalanine (Aha)Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry)Site-specific protein labeling with fluorescent probes or affinity tags. acs.org
    Engineered Methyltransferase (MT)Propargyl-methionineClick ChemistryIdentifying the substrates of a specific methyltransferase in the proteome.
    Mutant Aminoacyl-tRNA SynthetaseAlkynyl-methionineClick ChemistryIncorporation of a bioorthogonal handle into proteins for subsequent modification.

    Exploring New Avenues for Peptide Functionalization and Cyclization

    The development of novel strategies for peptide functionalization and cyclization is a cornerstone of modern peptide chemistry, aiming to enhance the therapeutic properties of peptides by improving their stability, cell permeability, and binding affinity. The incorporation of isotopically labeled amino acids, such as L-METHIONINE-N-FMOC (1-13C), into peptide sequences serves as a powerful analytical tool in this exploratory research. The specific placement of a carbon-13 isotope at the carbonyl carbon (C-1 position) provides a unique spectroscopic handle to investigate reaction mechanisms and characterize complex molecular architectures without altering the underlying chemical reactivity of the parent molecule.

    Probing Reaction Mechanisms and Kinetics

    Innovations in peptide modification often involve complex multi-step reactions or novel ligation chemistries where understanding the reaction pathway is crucial for optimization. The 1-13C label in the methionine residue allows researchers to use Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to monitor the transformation of the peptide backbone in real-time. For instance, in the development of new cyclization techniques, the chemical shift of the labeled carbonyl carbon is highly sensitive to its electronic environment. A significant change in this chemical shift can confirm the formation of a new amide bond during macrocyclization, distinguishing the cyclized product from linear precursors or side products. This analytical precision is critical for validating new synthetic protocols.

    Characterization of Novel Peptide Architectures

    Once a new functionalization or cyclization strategy is developed, comprehensive characterization of the resulting peptide is essential. The 1-13C label offers a distinct advantage in elucidating the structure of novel cyclic or functionalized peptides.

    Key Applications in Structural Analysis:

    Confirmation of Cyclization: In head-to-tail cyclization, the formation of a new peptide bond involving the C-terminus can be unequivocally confirmed by observing the ¹³C NMR signal of the labeled carbonyl group.

    Identification of Intermediates: During the development of complex ligation strategies, such as traceless Staudinger ligations or native chemical ligation, the 1-¹³C label can help identify transient intermediates, providing valuable mechanistic insights.

    Conformational Analysis: The precise chemical shift of the 1-¹³C labeled carbonyl carbon can provide information about the local conformation of the peptide backbone, which is particularly important in structurally constrained cyclic peptides.

    Case Study: Monitoring a Novel Macrocyclization Reaction

    To illustrate the utility of L-METHIONINE-N-FMOC (1-13C), consider a hypothetical development of a new enzyme-mediated peptide cyclization. A linear peptide precursor containing the 1-¹³C labeled methionine at its C-terminus is synthesized. The progress of the enzymatic cyclization can be monitored by acquiring ¹³C NMR spectra over time. The disappearance of the signal corresponding to the C-terminal carboxylic acid and the appearance of a new signal in the amide region of the spectrum would provide direct evidence of cyclization.

    The table below showcases hypothetical ¹³C NMR chemical shift data for the labeled carbonyl carbon in the linear precursor and the final cyclized product, demonstrating the clear spectroscopic differentiation that enables unambiguous monitoring and characterization.

    CompoundPosition of 1-¹³C LabelExpected ¹³C Chemical Shift (ppm)Interpretation
    Linear Peptide PrecursorC-terminal Carboxyl~175-180 ppmRepresents the free carboxylic acid at the C-terminus.
    Cyclized Peptide ProductIntrachain Amide Bond~170-174 ppmConfirms the formation of a new endocyclic amide bond.

    Note: The chemical shift values are illustrative and can vary based on the specific peptide sequence and solvent conditions.

    By providing a non-invasive, high-resolution analytical window into the reaction, L-METHIONINE-N-FMOC (1-13C) acts as an enabling tool for chemists to confidently explore and validate new frontiers in peptide functionalization and cyclization, accelerating the development of next-generation peptide therapeutics.

    Q & A

    Q. Basic Research Focus

    • Storage : Maintain at 0–6°C in airtight, light-protected containers to prevent oxidation of the thioether group .
    • Waste Disposal : Degrade residual compound via alkaline hydrolysis (pH >12, 60°C for 24 hr) to break the FMOC group into non-hazardous byproducts .
    • Personal Protection : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure or inhalation of fine particles .

    How does the 13C labeling position (C1) in L-METHIONINE-N-FMOC influence its utility in studying transamination vs. transmethylation pathways?

    Advanced Research Focus
    The C1 label (carboxyl carbon) is critical for distinguishing between pathways:

    • Transamination : The 13C label is retained in α-ketoglutarate derivatives, detectable via 13C NMR in TCA cycle intermediates .
    • Transmethylation : The label is transferred to methyl groups in SAM or creatine, requiring methylation-specific detection methods (e.g., methyl-SAM enrichment via LC-MS) .
    • Experimental Design : Use isotopic tracing in conjunction with pathway inhibitors (e.g., cycloleucine for transmethylation blockade) to partition flux contributions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.